molecular formula C6H19ClN4 B7770946 Tris(2-aminoethyl)amine CAS No. 14350-52-8

Tris(2-aminoethyl)amine

Cat. No.: B7770946
CAS No.: 14350-52-8
M. Wt: 182.69 g/mol
InChI Key: OLOFKONCZZLWKI-UHFFFAOYSA-N
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Description

Tris(2-aminoethyl)amine is an organic compound with the formula N(CH₂CH₂NH₂)₃. This colorless liquid is highly basic and soluble in water. It consists of a tertiary amine center and three pendant primary amine groups. This compound is used as a crosslinking agent in the synthesis of polyimine networks and as a tripodal ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-aminoethyl)amine can be synthesized via the hydrogenation of polynitriles in the presence of a Raney cobalt catalyst. The hydrogenation is optionally conducted in the presence of anhydrous ammonia . Another method involves the direct anchoring of the amine on metal oxides or on metal oxides functionalized with (3-chloropropyl)trimethoxysilane .

Industrial Production Methods: In industrial settings, this compound is produced through batchwise hydrogenation of polynitriles. The gradual addition of polynitriles into a fed-batch reactor containing Raney cobalt catalyst is a common approach .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Biological Activity

Tris(2-aminoethyl)amine (TAEA), also known as this compound or TREN, is a tri-functional amine with significant biological activity and applications in various fields, including biochemistry, materials science, and catalysis. This article reviews the biological activities of TAEA, emphasizing its role in phospholipid translocation, catalytic properties in organic reactions, and stabilization of perovskite materials.

Structure and Properties

TAEA has the following chemical structure:

H2NCH2CH2N(CH2CH2NH2)2\text{H}_2NCH_2CH_2N(CH_2CH_2NH_2)_2

This structure allows TAEA to participate in multiple interactions due to its three amino groups, which can form hydrogen bonds and coordinate with metal ions.

1. Phospholipid Translocation

One of the notable biological activities of TAEA is its ability to facilitate phospholipid translocation across cell membranes. Research indicates that TAEA-derived sulfonamide and amide derivatives act as synthetic translocases, significantly impacting membrane dynamics. A study evaluated various TREN-based translocases for their ability to bind phosphatidylcholine and translocate fluorescent probes, revealing that tris-sulfonamide derivatives exhibited superior binding affinity compared to tris-amide versions. The association constants and translocation half-lives were determined through 1H^{1}H NMR titration experiments and quenching assays .

Compound TypeAssociation Constant (M1^{-1})Translocation Half-Life (s)
Tris-sulfonamideHigher valuesShorter half-lives
Tris-amideLower valuesLonger half-lives

2. Catalytic Properties

TAEA has also been utilized as a catalyst in various organic reactions. For example, when supported on metal oxides like MgO and Al2_2O3_3, TAEA enhances the rate of Knoevenagel condensation reactions. The presence of multiple amino groups in TAEA contributes to its effectiveness as a catalyst by increasing the number of active sites available for interaction with substrates .

Table: Catalytic Activity of TAEA-Modified Metal Oxides

Metal OxideReaction TypeYield (%)
MgOEthyl α-cyanocinnamate formation85
Al2_2O3_3Ethyl α-cyanocinnamate formation80
Nb2_2O5_5Ethyl α-cyanocinnamate formation75

3. Stabilization of Perovskite Materials

Recent studies have highlighted TAEA's role in stabilizing mixed-cation perovskites under humid and thermal stress conditions. Incorporating TAEA into perovskite precursor solutions has led to enhanced structural integrity and optoelectronic properties, making these materials more suitable for photovoltaic applications. Specifically, perovskite films containing TAEA maintained their stability even after prolonged exposure to high humidity (60-70% RH) and elevated temperatures (85°C) .

Case Studies

Case Study 1: Phospholipid Translocation

A detailed study investigated the efficacy of various TREN derivatives in facilitating phospholipid movement across vesicle membranes. The results indicated that modifications to the amine groups significantly influenced both the binding affinity for phosphatidylcholine and the efficiency of translocation.

Case Study 2: Photovoltaic Applications

Another study focused on the incorporation of TAEA into FA0.83_{0.83}Cs0.17_{0.17}Pb(I0.90_{0.90}Br0.10_{0.10})3_3 perovskites, demonstrating that the optimized concentration of TAEA improved thermal stability and resistance to environmental degradation over extended periods .

Properties

CAS No.

14350-52-8

Molecular Formula

C6H19ClN4

Molecular Weight

182.69 g/mol

IUPAC Name

N',N'-bis(2-aminoethyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C6H18N4.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-9H2;1H

InChI Key

OLOFKONCZZLWKI-UHFFFAOYSA-N

SMILES

C(CN(CCN)CCN)N

Canonical SMILES

C(CN(CCN)CCN)N.Cl

physical_description

Clear dark yellow liquid;  Hygroscopic;  [Sigma-Aldrich MSDS]

vapor_pressure

0.02 [mmHg]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Approximately 140 mg of Pearlman's catalyst was added to a solution of compound 3-1 (1.2 mmol) in ethyl acetate (50 mL). The reaction mixture was placed under 50 psi of hydrogen for 1.5 hours. The catalyst was removed by filtration through Celite, and the solvent was removed. A solution of the debenzoylated, lipidic amino acid (1.2 mmol) and tris(2-aminoethyl)amine (0.31 mmol) was prepared in dichloromethane (12 mL). N-Hydroxybenzotriazole (1 mmol) and dicyclohexylcarbodiimide (1 mmol) were added in succession, and the reaction proceeded at room temperature for 24 hours. Dichloromethane was added, and the organic solution was washed with saturated sodium bicarbonate and brine, and dried with anhydrous magnesium sulfate. The product was purified by chromatography on silica gel (5% methanol in dichloromethane) producing 326 mg (45% yield). 1H NMR (300 MHz, CDCl3, TMS=0) d 6.98 (bs, 3H), 5.67 (bd, 3H) 4.50 (m, 3H), 3.60-3.00 (m, 20H), 2.62 (bs, 6H), 2.29 (m, 6H), 2.00-1.40 (m, 22H), 1.42 (s, 18H), 1.25 (bs,190H), 0.88 (t, 18H, J=6.9).
Quantity
12 mL
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solvent
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0 (± 1) mol
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1 mmol
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1 mmol
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reactant
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1.2 mmol
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reactant
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140 mg
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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